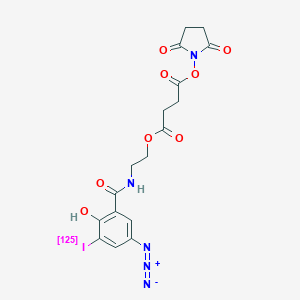
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate, commonly known as HAB-Succinimide, is a chemical compound used in scientific research for various applications. It is a highly reactive compound that is used as a cross-linking agent and a labeling reagent in biological studies.
Mechanism Of Action
HAB-Succinimide works by reacting with primary amines in proteins to form stable amide bonds. This results in the cross-linking of proteins or the labeling of proteins with fluorescent or biotinylated tags. The reaction is highly specific and occurs under mild conditions, making it suitable for biological studies.
Biochemical And Physiological Effects
HAB-Succinimide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is easily degraded in biological systems.
Advantages And Limitations For Lab Experiments
The advantages of using HAB-Succinimide in lab experiments include its high reactivity, specificity, and mild reaction conditions. It is also a versatile compound that can be used for various applications in biological studies. The limitations of using HAB-Succinimide include its cost and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for the use of HAB-Succinimide in scientific research. One direction is the development of new bioconjugates for drug delivery and imaging applications. Another direction is the use of HAB-Succinimide in the study of protein interactions in complex biological systems. Additionally, HAB-Succinimide can be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion:
In conclusion, HAB-Succinimide is a highly reactive compound that is widely used in scientific research for various applications. Its specificity, mild reaction conditions, and versatility make it a valuable tool in biological studies. The future directions for the use of HAB-Succinimide are promising and will continue to advance the field of biological research.
Synthesis Methods
The synthesis of HAB-Succinimide involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. The resulting compound is then reacted with sodium azide to form 2-azido-5-nitrobenzoic acid. The final step involves the reaction of 2-azido-5-nitrobenzoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form HAB-Succinimide.
Scientific Research Applications
HAB-Succinimide is widely used in scientific research for various applications. It is commonly used as a cross-linking agent to study protein-protein interactions and protein structure. It is also used as a labeling reagent to study protein localization and trafficking. HAB-Succinimide is also used in the synthesis of bioconjugates for drug delivery and imaging applications.
properties
CAS RN |
131483-43-7 |
|---|---|
Product Name |
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate |
Molecular Formula |
C17H16IN5O8 |
Molecular Weight |
543.2 g/mol |
IUPAC Name |
1-O-[2-[(5-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethyl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C17H16IN5O8/c18-11-8-9(21-22-19)7-10(16(11)28)17(29)20-5-6-30-14(26)3-4-15(27)31-23-12(24)1-2-13(23)25/h7-8,28H,1-6H2,(H,20,29)/i18-2 |
InChI Key |
HATJHXCDGADERG-HGTLKWEASA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])[125I])O |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
Other CAS RN |
131483-43-7 |
synonyms |
1-(N-(2-hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate HAHS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



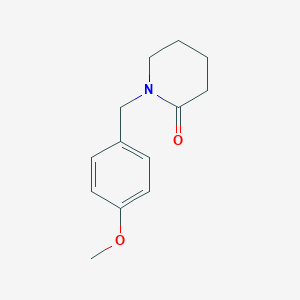
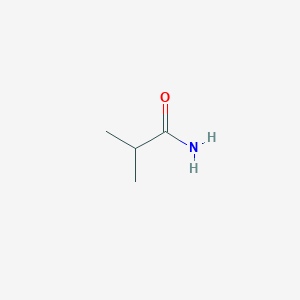

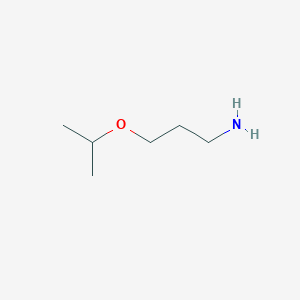

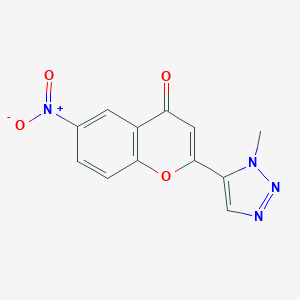

![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
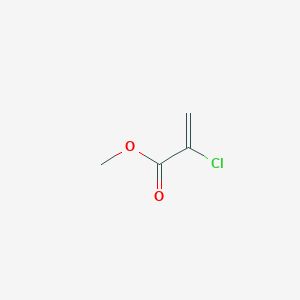

![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
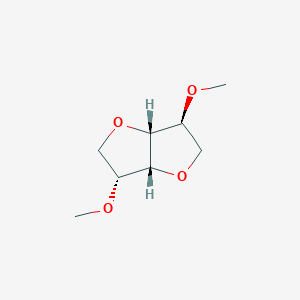
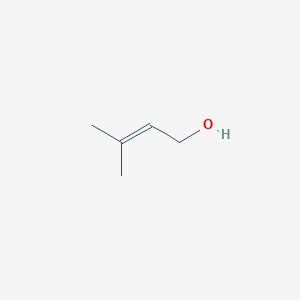
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)